Brewing Process Utilization Efficiency: TCD Achieves ~75% Overall Utilization Versus ≤40% for Isohumulone
When used to bitter beer by direct addition to the copper, TCD exhibits an overall utilization of approximately 75% [1]. In contrast, isohumulone overall utilization into finished beer rarely exceeds 40%, because approximately 50% of iso-α-acids are lost to trub precipitation during wort boiling with further losses during fermentation [2]. This near-doubling of effective bittering yield means that substantially less TCD is required to achieve a target bitterness intensity in brewing applications, directly impacting procurement volume calculations.
| Evidence Dimension | Overall brewing process utilization (percentage of added bittering compound retained in finished beer) |
|---|---|
| Target Compound Data | ~75% overall utilization when added to the copper |
| Comparator Or Baseline | Isohumulone (iso-α-acids): overall utilization rarely exceeds 40%; approximately 50% lost to trub during wort boiling |
| Quantified Difference | TCD utilization is approximately 1.9-fold higher than isohumulone (75% vs. ≤40%) |
| Conditions | Beer brewing process; TCD added to the copper; isohumulone data from full-scale brewing operations with standard wort boiling and fermentation |
Why This Matters
Higher utilization efficiency directly reduces the mass of bittering compound required per hectoliter of beer, translating to lower procurement volumes and cost for a given bitterness target.
- [1] Laws, D.R.J. and McGuinness, J.D. (1974). Analytical and Brewing Significance of a Tricyclic Oxidation Product of Humulone (Tricyclodehydroisohumulone). Journal of the Institute of Brewing, 80: 174–180. DOI: 10.1002/j.2050-0416.1974.tb03600.x View Source
- [2] Briggs, D.E., Boulton, C.A., Brookes, P.A. and Stevens, R. (2004). Brewing: Science and Practice. Woodhead Publishing, Cambridge. Figure 1 caption: 'only about 50% of the α-acids available in the hops go into solution and further losses onto the break and onto the yeast during fermentation occur so that the overall utilisation into beer will rarely exceed 40%.' View Source
